Tetrahexylammonium chloride

Catalog No.
S589884
CAS No.
5922-92-9
M.F
C24H52ClN
M. Wt
390.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium chloride

CAS Number

5922-92-9

Product Name

Tetrahexylammonium chloride

IUPAC Name

tetrahexylazanium;chloride

Molecular Formula

C24H52ClN

Molecular Weight

390.1 g/mol

InChI

InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

ODTSDWCGLRVBHJ-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

Synonyms

tetrahexylammonium, tetrahexylammonium benzoate, tetrahexylammonium bromide, tetrahexylammonium chloride, tetrahexylammonium hydroxide, tetrahexylammonium iodide, tetrahexylammonium perchlorate, tetrahexylammonium sulfate (1:1), tetrahexylammonium thicyanate

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
  • Cationic Surfactant

    THAC acts as a cationic surfactant, meaning it possesses a positively charged head group and a long, hydrophobic tail. This property allows THAC to interact with and modify the properties of various surfaces, making it valuable in studies related to:

    • Colloid and interface science: THAC can be used to stabilize emulsions and dispersions, control surface tension, and modify the wettability of surfaces [].
    • Membrane science: THAC can be employed to study the transport of ions and molecules across membranes, and to develop novel drug delivery systems [].
  • Phase Transfer Catalyst

    THAC can act as a phase transfer catalyst, facilitating the transfer of molecules between immiscible phases. This property makes it useful in:

    • Organic synthesis: THAC can be used to promote reactions that occur in different phases, such as biphasic oxidations and alkylations [].
    • Extraction and separation processes: THAC can be employed to extract and separate target compounds from complex mixtures [].
  • Antimicrobial Activity

    Studies suggest that THAC exhibits some degree of antimicrobial activity against certain bacteria and fungi []. However, further research is needed to fully understand its potential applications in this area.

Tetrahexylammonium chloride is a quaternary ammonium salt with the chemical formula C24H54ClN. It consists of a central nitrogen atom bonded to four hexyl groups and a chloride ion. This compound is notable for its role as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as organic and aqueous solutions. Its unique structure allows it to solubilize nonpolar compounds in polar solvents, enhancing reaction rates and yields in various chemical processes.

THAC can be irritating to the skin, eyes, and respiratory system. Safety protocols for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood [].

, primarily as a phase-transfer catalyst. For instance, it has been used in the kinetics of reactions involving benzyl chloride and sodium acetate, where it aids in esterification by improving the distribution of reactants between phases . Additionally, it plays a significant role in the development of supramolecular solvents, which are utilized for their unique solvation properties .

Tetrahexylammonium chloride can be synthesized through several methods:

  • Quaternization Reaction: This involves reacting hexylamine with an appropriate alkyl halide (e.g., hexyl bromide) to form the quaternary ammonium salt.
  • Phase-Transfer Catalysis: The compound can be generated in situ during reactions where it acts as a catalyst, allowing for easier isolation and purification.
  • Radical Copolymerization: A method involving the copolymerization of monomers containing pendant tetrahexylammonium groups can yield functionalized polymers that incorporate tetrahexylammonium chloride .

Tetrahexylammonium chloride finds applications across various fields:

  • Phase-Transfer Catalysis: Enhances reaction rates in organic synthesis by facilitating the transfer of reactants between phases.
  • Supramolecular Chemistry: Serves as a key component in creating supramolecular solvents that exhibit unique solvation capabilities .
  • Polymer Chemistry: Used in synthesizing copolymers with specific functional properties .

Interaction studies involving tetrahexylammonium chloride focus on its ability to modify reaction environments and enhance solubility. For example, it has been shown to improve the kinetics of reactions by increasing the effective concentration of reactants in the desired phase. Additionally, studies have explored its interactions with various organic compounds and how these interactions can be optimized for specific chemical processes .

Tetrahexylammonium chloride shares similarities with other quaternary ammonium salts but possesses unique characteristics due to its larger hexyl groups. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Tetrabutylammonium ChlorideC16H36ClNSmaller alkyl groups; commonly used as a phase-transfer catalyst.
Tetraethylammonium ChlorideC8H20ClNEven smaller alkyl groups; less hydrophobic than tetrahexylammonium chloride.
Benzyltrimethylammonium ChlorideC10H12ClNContains aromatic group; used in similar catalytic applications but with different solubility characteristics.

Uniqueness: Tetrahexylammonium chloride's larger hexyl groups provide enhanced hydrophobicity compared to its analogs, making it particularly effective for solubilizing nonpolar compounds in polar solvents and improving reaction efficiencies.

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5922-92-9

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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